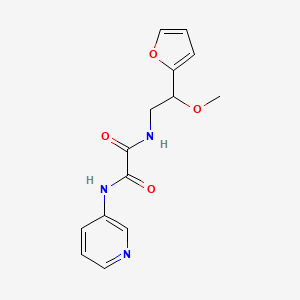

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-20-12(11-5-3-7-21-11)9-16-13(18)14(19)17-10-4-2-6-15-8-10/h2-8,12H,9H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDRDBAYLVLOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-2-yl and pyridin-3-yl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that this compound may inhibit specific biological pathways associated with cancer cell proliferation and microbial growth. Its unique structural features allow it to interact with various molecular targets, making it a candidate for further drug development.

Research has indicated that this compound exhibits promising biological activities . For instance:

- Antimicrobial Activity: In vitro studies have shown that this compound can effectively inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Anticancer Potential: The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science , particularly in the development of new materials with specific properties. Its ability to form stable complexes with metal ions could lead to innovations in catalysis or sensor technology.

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against specific bacterial strains |

| Anticancer drugs | Cytotoxic effects observed in cancer cell lines | |

| Materials Science | New material development | Stable metal ion complexes formed |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in treated cells, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxyethyl group are believed to play a crucial role in binding to receptors and enzymes, leading to the modulation of biological pathways. The pyridin-3-yl moiety contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their applications, and properties based on evidence:

Structural and Functional Insights

- Furan vs. Benzene Rings : The furan moiety in the target compound may undergo oxidative metabolism to form reactive intermediates, unlike the dimethoxybenzyl group in S336, which is metabolized without hydrolysis . Furan’s electron-rich structure could enhance binding to hydrophobic pockets in taste or viral receptors compared to benzene derivatives.

- Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl group’s nitrogen position may alter hydrogen-bonding interactions with biological targets. For example, S336’s pyridin-2-yl group is critical for umami receptor activation , whereas pyridin-3-yl derivatives (e.g., antiviral compounds in ) may target viral glycoproteins .

- Methoxyethyl Chain : This group likely improves solubility and metabolic stability compared to bulkier substituents (e.g., thiazolyl-piperidinyl in Compound 13) .

Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1788559-66-9 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The furan ring may enhance binding affinity, while the oxalamide group can facilitate interactions that lead to inhibition or activation of various biological pathways.

Biological Activities

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly due to the presence of the furan moiety which is known for its bioactive characteristics.

- Anticancer Properties : Investigations into the anticancer potential have shown that derivatives of oxalamide compounds can inhibit cancer cell proliferation. The specific pathways involved are under ongoing research but may include apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

- In a study examining the structure-activity relationship (SAR) of oxalamides, it was found that modifications in the furan ring significantly affected antimicrobial potency against various bacterial strains .

- Another research effort focused on the anticancer activity of similar oxalamide derivatives demonstrated that certain substitutions could enhance cytotoxicity against breast cancer cell lines .

Summary of Research Applications

The compound has several applications across different fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Exploration as a potential drug candidate for antimicrobial and anticancer therapies. |

| Material Science | Utilization in developing new materials with specific electronic or optical properties. |

| Biological Research | Investigation into its mechanisms of action and interactions with biological targets. |

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : Synthesize the furan-2-yl-methoxyethyl amine and pyridin-3-yl amine intermediates via nucleophilic substitution or reductive amination .

Oxalamide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) with activators like HOBt to couple intermediates via the oxalyl chloride intermediate. Reaction conditions (e.g., anhydrous DMF, 0–5°C, inert atmosphere) minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can the molecular structure and purity of this compound be validated?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments (e.g., furan O–CH at ~3.3 ppm, pyridinyl protons at 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected for CHNO).

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves 3D structure, including dihedral angles between furan, pyridine, and oxalamide planes.

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies involving oxalamide derivatives?

- Methodological Answer : Contradictions may arise from assay variability or substituent effects. Mitigation strategies include:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC determination via MTT assays) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s fluorophenyl vs. This compound’s pyridinyl group) to isolate substituent contributions .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs .

Q. How can the compound’s stability under physiological conditions be assessed for therapeutic potential?

- Methodological Answer :

- Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Metabolite Profiling : Use LC-MS/MS to identify metabolites formed by liver microsomes (e.g., CYP450-mediated oxidation of furan or methoxy groups) .

- Thermal Stability : DSC/TGA analysis determines decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP inhibition. For example, the methoxy group may enhance solubility but reduce BBB penetration .

- MD Simulations : GROMACS simulations model membrane bilayer interactions to assess passive diffusion rates .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., furan ring potential for reactive metabolite formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.